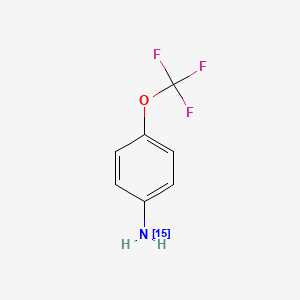
4-(Trifluoromethoxy)aniline-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethoxy)aniline-15N is a compound with the molecular formula C7H6F3NO. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a trifluoromethoxy group, and the nitrogen atom is isotopically labeled with nitrogen-15. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)aniline-15N typically involves the introduction of the trifluoromethoxy group to an aniline derivative. One common method is the reaction of 4-nitroaniline with trifluoromethoxybenzene under specific conditions, followed by reduction of the nitro group to an amine. The isotopic labeling with nitrogen-15 can be achieved by using nitrogen-15 labeled reagents during the synthesis .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the general approach involves large-scale synthesis using similar methods as in laboratory settings, with additional purification steps to ensure the isotopic purity and chemical integrity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethoxy)aniline-15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds .
Applications De Recherche Scientifique
4-(Trifluoromethoxy)aniline-15N has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a labeled compound in mechanistic studies.
Biology: The compound is utilized in labeling studies to trace metabolic pathways and interactions within biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethoxy)aniline-15N is primarily related to its role as a labeled compound in research. The isotopic labeling with nitrogen-15 allows researchers to track the compound’s interactions and transformations within various systems. This helps in understanding the molecular targets and pathways involved in its effects .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethoxy)aniline: The non-labeled version of the compound.
3-(Trifluoromethoxy)aniline: A positional isomer with the trifluoromethoxy group at the meta position.
Uniqueness: 4-(Trifluoromethoxy)aniline-15N is unique due to its isotopic labeling with nitrogen-15, which makes it particularly valuable in research applications where tracing and tracking of nitrogen atoms are crucial. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific studies .
Propriétés
Formule moléculaire |
C7H6F3NO |
|---|---|
Poids moléculaire |
178.12 g/mol |
Nom IUPAC |
4-(trifluoromethoxy)(15N)aniline |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |
Clé InChI |
XUJFOSLZQITUOI-KHWBWMQUSA-N |
SMILES isomérique |
C1=CC(=CC=C1[15NH2])OC(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)
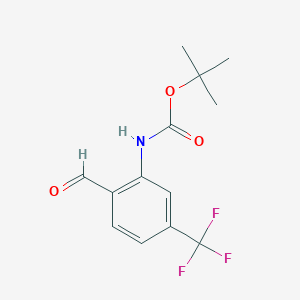
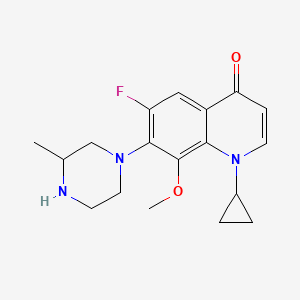
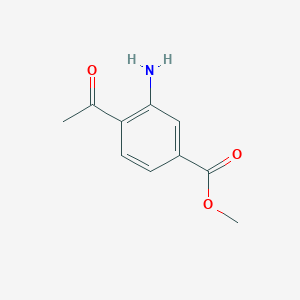
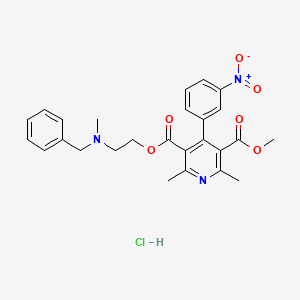
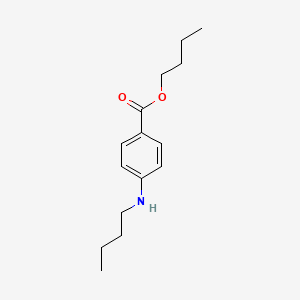
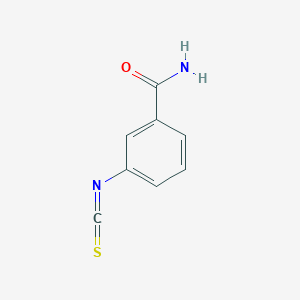
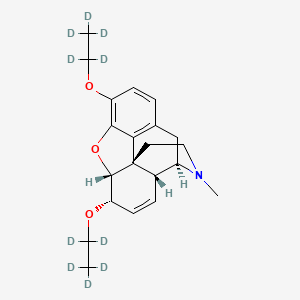
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)
![(E)-N-[(4R,4aS,7R,7aR,12bS,13S)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide](/img/structure/B13445267.png)
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)
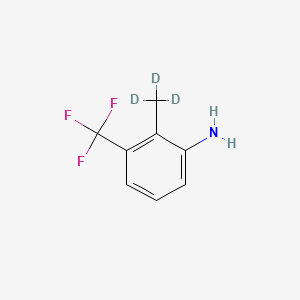
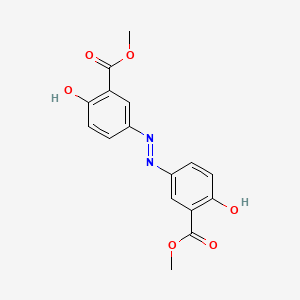
![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
